2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester
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Overview
Description
“2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester” is a type of boronic acid ester . It’s a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H17BCl2O3 . The InChI code for this compound is 1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)10-9(17-5)7-6-8(15)11(10)16/h6-7H,1-5H3 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily related to its use as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 302.99 g/mol . It is a solid at room temperature and should be stored at 2-8°C .Mechanism of Action
Target of Action
Pinacol boronic esters, in general, are highly valuable building blocks in organic synthesis .
Mode of Action
It’s known that pinacol boronic esters can undergo a process called protodeboronation . This process involves the removal of the boron moiety from the molecule, which can be catalyzed under certain conditions .
Biochemical Pathways
The protodeboronation of pinacol boronic esters is known to influence various chemical transformations, where the valuable boron moiety remains in the product .
Result of Action
The protodeboronation of pinacol boronic esters can lead to various chemical transformations .
Action Environment
The action of 2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of protodeboronation is known to be influenced by the pH of the environment, with the reaction being considerably accelerated at physiological pH .
Advantages and Limitations for Lab Experiments
The primary advantage of using 2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester in laboratory experiments is its high reactivity, low cost, and availability. Additionally, this compound is a versatile reagent that can be used in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. For example, the reaction requires a base, which can be difficult to obtain in some cases. Additionally, the reaction yields a white, crystalline solid that is soluble in water and organic solvents, which can be difficult to work with in some cases.
Future Directions
There are several potential future directions for research involving 2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester. These include further investigation into its biochemical and physiological effects, development of new synthesis methods, and exploration of new applications. Additionally, further research could be done into the mechanism of action of this compound and its ability to modify proteins and other biomolecules. Finally, further research could be done into the advantages and limitations of using this compound in laboratory experiments.
Synthesis Methods
2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester is synthesized by reacting a boronic acid with a pinacol ester in an aqueous solution of a base. The reaction is typically carried out at room temperature and is usually completed within a few hours. The reaction yields a white, crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester has a wide range of applications in the field of scientific research. It is used as a reagent in the synthesis of complex molecules, such as pharmaceuticals, natural products, and other organic compounds. It is also used in the synthesis of polymers, catalysts, and other materials. Additionally, this compound can be used to modify proteins, peptides, and other biomolecules.
Safety and Hazards
The safety information for “2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester” includes hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(2,3-dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)10-9(17-5)7-6-8(15)11(10)16/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUAGAWIIHQZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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